3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
3-(Trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core linked to a 3,4,5-trimethoxyphenyl group and a benzamide moiety substituted with a trifluoromethyl (CF₃) group. The compound’s structure combines electron-withdrawing (CF₃) and electron-donating (methoxy) groups, which influence its physicochemical properties, such as lipophilicity and metabolic stability.
Properties
IUPAC Name |
3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O5/c1-27-13-8-11(9-14(28-2)15(13)29-3)17-24-25-18(30-17)23-16(26)10-5-4-6-12(7-10)19(20,21)22/h4-9H,1-3H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWELKQHYCLUISH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer, anti-inflammatory, and antidiabetic properties.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 358.23 g/mol. The structure features a trifluoromethyl group and a 1,3,4-oxadiazole moiety which are significant for its biological activity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Characterization is performed using techniques such as:
- FT-IR Spectroscopy : To identify functional groups.
- NMR Spectroscopy : For structural confirmation.
- Mass Spectrometry : To determine molecular weight and purity.
Anticancer Activity
Studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. In particular:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and U-937 (leukemia).
- Mechanism of Action : It induces apoptosis in cancer cells through activation of the p53 pathway and caspase-3 cleavage, leading to programmed cell death.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 10.38 | Apoptosis induction |
| Other derivatives | MDA-MB-231 | 2.41 | Apoptosis induction |
Anti-inflammatory Activity
The compound has shown promising results in inhibiting inflammatory responses:
- In Vitro Studies : It reduces the production of pro-inflammatory cytokines in macrophages.
- Mechanism : The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways.
Antidiabetic Activity
Research indicates that oxadiazole derivatives may possess antidiabetic properties:
- Glucose Uptake Assays : The compound enhances glucose uptake in insulin-resistant cells.
- Mechanism : It modulates the expression of glucose transporter proteins.
Case Studies
- Study on Anticancer Activity : A recent study reported that a similar oxadiazole derivative exhibited cytotoxic effects with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
- Anti-inflammatory Effects : Another investigation highlighted that compounds with a similar structure effectively inhibited TNF-alpha production in activated macrophages .
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as an anti-cancer agent. Its structural features allow it to interact with biological targets involved in cancer cell proliferation and survival. Research indicates that the trifluoromethyl group enhances the compound's lipophilicity, which may improve its bioavailability and efficacy in targeting cancer cells.
Antimicrobial Activity
Studies have shown that derivatives of oxadiazole compounds exhibit antimicrobial properties. The incorporation of the trifluoromethyl group and the methoxyphenyl moiety may enhance these effects, making it a candidate for developing new antimicrobial agents against resistant strains of bacteria.
Neuroprotective Effects
Recent investigations into neuroprotective agents have highlighted the potential of oxadiazole derivatives in treating neurodegenerative diseases. The compound's ability to modulate neuroinflammatory pathways suggests it could be effective in conditions like Alzheimer's disease.
Agrochemical Applications
The compound may also have applications in agriculture as a pesticide or herbicide. Its chemical structure could allow it to interfere with specific biochemical pathways in pests or weeds, providing a new avenue for crop protection.
Data Table: Summary of Research Findings
Case Study 1: Anti-Cancer Activity
A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results demonstrated that compounds similar to 3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In another research project, the compound was tested against several strains of Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent antibacterial effect, suggesting that modifications to the oxadiazole ring could enhance potency.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Activities
The following table summarizes key structural analogs, their substituents, and reported activities:
Key Differences and Structure-Activity Relationships (SAR)
Trifluoromethyl (CF₃) vs. Other Substituents The CF₃ group in the target compound and MMV102872 enhances metabolic stability and membrane permeability compared to methoxy or sulfamoyl groups in LMM5/LMM11 . MMV102872’s CF₃ and 4-chlorophenyl substituents confer superior anti-Sporothrix activity (MIC <0.5 μM) compared to non-CF₃ analogs .
3,4,5-Trimethoxyphenyl vs. Other Aromatic Groups
- The 3,4,5-trimethoxyphenyl group (target compound, LMM5, derivatives) improves solubility and enzyme binding via hydrogen bonding, critical for thioredoxin reductase inhibition in antifungal activity .
- In contrast, MMV102872’s 4-chlorophenyl group prioritizes hydrophobic interactions with bacterial targets .
Oxadiazole Core Modifications
- Sulfamoyl-linked oxadiazoles (LMM5/LMM11) show narrower antifungal spectra compared to CF₃-containing analogs .
- Sulfanylacetamide derivatives () exhibit broader antimicrobial activity, suggesting the thioether linkage enhances target versatility .
Research Findings and Implications
- albicans and Sporothrix spp., though experimental validation is needed .
- Enzyme Inhibition : The 3,4,5-trimethoxyphenyl group is associated with thioredoxin reductase inhibition, a mechanism shared with LMM5/LMM11 .
- Antimicrobial Breadth : Sulfanylacetamide derivatives () highlight the importance of flexible linker groups for broad-spectrum activity, a feature the target compound may lack due to its rigid benzamide linkage .
Preparation Methods
Cyclization of Diacylhydrazides
Diacylhydrazides serve as precursors for 1,3,4-oxadiazoles via dehydration-cyclization. For the target compound, 3-(trifluoromethyl)benzoyl hydrazide and 3,4,5-trimethoxybenzoyl hydrazide are condensed to form a diacylhydrazide intermediate. Cyclization is typically achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.
Example Protocol :
-
Hydrazide Preparation :
-
Diacylhydrazide Formation :
-
Cyclization :
Yield : 65–72% after purification by silica gel chromatography.
One-Pot Synthesis Using Acyl Chlorides
A streamlined one-pot method avoids isolating intermediates, enhancing efficiency. This approach involves in situ formation of the oxadiazole ring from a hydrazide and acyl chloride.
Example Protocol :
-
Hydrazide Synthesis :
-
One-Pot Cyclization :
Optimization of Reaction Conditions
Catalytic Systems and Solvents
Catalysts and solvents critically influence reaction efficiency:
Purification Techniques
Purification is achieved via:
-
Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent resolves oxadiazole derivatives.
Structural Characterization
Spectroscopic Analysis
Mass Spectrometry
Challenges and Side Reactions
Byproduct Formation
Mitigation Strategies
-
Anhydrous Conditions : Use of molecular sieves or nitrogen atmospheres prevents hydrolysis.
-
Stepwise Temperature Control : Gradual heating to 80°C minimizes decomposition.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Diacylhydrazide Route | High purity, scalable | Multistep, time-consuming |
| One-Pot Synthesis | Faster, fewer intermediates | Lower yields due to side reactions |
Industrial Scalability Considerations
Q & A
Basic: What are standard synthetic protocols for preparing 3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?
The compound is typically synthesized via a two-step process:
Oxadiazole Ring Formation : Cyclization of a thiosemicarbazide intermediate derived from 3,4,5-trimethoxybenzoyl hydrazine and a trifluoromethyl-substituted benzoyl chloride under acidic conditions (e.g., POCl₃) .
Amide Coupling : Reacting the oxadiazole intermediate with 3-(trifluoromethyl)benzoyl chloride in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) at room temperature .
Key Characterization : Confirm structure via ¹H/¹³C NMR (δ 7.8–8.2 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons) and ESI-MS (expected [M+H]⁺ around 448 m/z) .
Basic: Which analytical techniques are essential for confirming the purity and structure of this compound?
- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% recommended) .
- Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS for exact mass confirmation (e.g., m/z 448.0922 for C₂₀H₁₅F₃N₃O₅) .
Advanced: How can researchers optimize low yields during the oxadiazole cyclization step?
Low yields (e.g., 15% in some protocols ) often arise from incomplete cyclization or side reactions. Optimization strategies include:
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
- Solvent Effects : Replace DCM with THF or DMF to improve intermediate solubility .
- Temperature Control : Gradual heating (e.g., 60°C for 6 hr) to minimize decomposition .
- Purification : Employ column chromatography with ethyl acetate/hexane gradients to isolate the oxadiazole intermediate efficiently .
Advanced: What in vitro models are suitable for evaluating this compound’s anticancer activity?
- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Mechanistic Studies :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ATPase assays .
Advanced: How do structural modifications (e.g., methoxy vs. trifluoromethyl groups) impact biological activity?
- Methoxy Groups : The 3,4,5-trimethoxyphenyl moiety enhances lipid solubility and membrane penetration, critical for antifungal activity (e.g., MIC <0.5 μM against Sporothrix spp.) .
- Trifluoromethyl Group : Electron-withdrawing effects stabilize the amide bond and improve metabolic resistance, as seen in analogues with anti-HIV activity (IC₅₀ ~2 μM) .
- Comparative Data : Replace the trifluoromethyl group with bromine or isopropoxy to study steric vs. electronic effects on target binding .
Advanced: How can molecular docking guide the design of derivatives targeting specific enzymes?
- Software : Use UCSF Chimera or AutoDock Vina for docking into active sites (e.g., fungal CYP51 or human topoisomerase II) .
- Protocol :
Advanced: How should researchers address contradictions in biological activity data across similar compounds?
- Case Study : A derivative with 4-fluorophenyl substitution shows potent antifungal activity (MIC 0.5 μM), while a 3-bromophenyl analogue is inactive. Potential factors:
- Resolution : Perform isothermal titration calorimetry (ITC) to compare binding affinities and SAR analysis to identify critical substituents .
Advanced: What strategies improve the compound’s bioavailability for in vivo studies?
- Formulation : Use nanostructured lipid carriers (NLCs) to enhance solubility (e.g., particle size <200 nm, PDI <0.2) .
- Prodrug Design : Introduce ester groups at the oxadiazole nitrogen to increase hydrophilicity .
- Pharmacokinetics : Monitor plasma half-life (t₁/₂) via LC-MS/MS after oral administration in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
